Ligularizine
Description
Overview of Pyrrolizidine (B1209537) Alkaloids (PAs) in Natural Product Chemistry Research
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by a wide variety of plants as a defense mechanism against herbivores. wikipedia.org An estimated 3% of the world's flowering plants are known to contain these alkaloids. wikipedia.org They are particularly prevalent in the plant families Asteraceae, Boraginaceae, and Fabaceae. wikipedia.org
Structurally, PAs are esters composed of a necine base and one or more necic acids. The necine base is a bicyclic amino alcohol with a pyrrolizidine core. The structural diversity of PAs arises from the different types of necine bases and necic acids, as well as the nature of the ester linkage. PAs can be classified into four main types based on the structure of their necine base: retronecine-type, heliotridine-type, otonecine-type, and platynecine-type. mdpi.com
In the realm of natural product chemistry, PAs are a subject of significant research interest due to their widespread occurrence and biological activities. mdpi.com The study of these compounds encompasses their isolation, structure elucidation, biosynthesis, and chemical synthesis. researchgate.net The biosynthesis of PAs is understood to originate from the homospermidine pathway. mdpi.com The genotoxicity of many PAs has been a major focus of toxicological research, with studies indicating that the 1,2-unsaturated necine base is a key structural feature for their toxic effects. researchgate.net
Scientific Significance of Ligularizine as a Member of the PA Class
This compound is a macrocyclic pyrrolizidine alkaloid belonging to the otonecine-type subclass. scispace.com Its scientific significance lies in several areas of natural product chemistry and toxicology.
Chemotaxonomic Marker: The presence of specific PAs, including this compound, can be of chemotaxonomic significance, helping in the classification of plants. researchgate.netresearchgate.netmdpi.com this compound has been identified in plant species belonging to the genera Ligularia and Senecio, both of which are members of the Asteraceae family. researchgate.netnih.gov The co-occurrence of this compound with other PAs like senkirkine (B1680947) and senecionine (B1681732) N-oxide in certain species contributes to the chemical profiling of these plants. researchgate.net
Model Compound in Toxicological Studies: this compound serves as a subject in genotoxicity studies, which aim to understand the mechanisms of action of PAs. Research has shown that this compound can elicit DNA repair synthesis in rat hepatocytes, suggesting it is a potential genotoxic carcinogen. researchgate.net Such studies are crucial for structure-activity relationship (SAR) analyses, which seek to correlate the chemical structure of a compound with its biological activity. researchgate.net By studying compounds like this compound, researchers can better understand how specific structural features of otonecine-type PAs contribute to their toxicity.
Representative of the Otonecine (B3428663) Subclass: As an otonecine-type PA, this compound is of interest for comparative studies with other PA subclasses. Otonecine-type PAs have distinct structural features, such as a different necine base compared to the more common retronecine-type. scispace.com Investigations into the unique properties of otonecine alkaloids, including their solubility and metabolic activation, contribute to a more comprehensive understanding of the entire PA class. mdpi.comscispace.com
Key Research Findings on this compound
| Research Area | Finding | Significance |
| Genotoxicity | This compound was found to elicit DNA repair synthesis in primary cultures of rat hepatocytes. researchgate.net | This finding suggests that this compound is a potential genotoxic carcinogen and provides a basis for further toxicological evaluation. researchgate.net |
| Natural Occurrence | Isolated from Ligularia dentata and Senecio gallicus. researchgate.netnih.gov | Contributes to the chemotaxonomic understanding of these plant species within the Asteraceae family. researchgate.netresearchgate.netmdpi.com |
| Chemical Structure | Identified as a macrocyclic otonecine-type pyrrolizidine alkaloid. scispace.com | Its specific structure is valuable for structure-activity relationship studies to understand the toxicological properties of this subclass of PAs. researchgate.netscispace.com |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H29NO8 |
| Molecular Weight | 423.47 g/mol |
| CAS Number | 90364-92-4 |
| IUPAC Name | [(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate |
| Alkaloid Type | Otonecine-type Pyrrolizidine Alkaloid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3'R,6R,7S,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXCSFOWGBQP-LJUHYIOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@@]1(C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90364-92-4 | |
| Record name | Ligularizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence and Phytochemistry of Ligularizine
Botanical Sources and Species Distribution
Ligularizine has been successfully isolated and identified from several plant species, providing insight into its distribution in the plant kingdom.
The compound this compound was first isolated from Ligularia dentata, a plant species native to Japan. researchgate.net In a study focused on the constituents of this plant, this compound was one of four new pyrrolizidine (B1209537) alkaloids identified from the roots and aerial parts, alongside the known alkaloid clivorine (B1239113). researchgate.net This initial isolation was crucial for the structural elucidation of this compound and understanding its chemical nature.
The genus Senecio is a well-known source of pyrrolizidine alkaloids. researchgate.netmdpi.commerckvetmanual.com this compound has been identified in certain species within this vast genus. Specifically, it has been found in Senecio oxyphyllus and Senecio gallicus. researchgate.net The presence of this compound in S. oxyphyllus has been noted in the context of livestock poisoning in regions like Brazil and Uruguay. researchgate.netniscpr.res.in Furthermore, research has confirmed that this compound is a natural product found within Senecio gallicus.
In contrast, extensive phytochemical investigations of Senecio racemosus have led to the isolation of other pyrrolizidine alkaloids, such as racemodine, racemocine, racemonine, sarracine, 9-angelylplatynecine, and senecioracenine. researchgate.netresearchgate.netdatapdf.com However, based on the available scientific literature, the presence of this compound in Senecio racemosus has not been reported.
Isolation from Ligularia Species (e.g., Ligularia dentata)
Co-occurrence with Related Pyrrolizidine Alkaloids in Natural Isolates
This compound is often found in conjunction with other structurally similar pyrrolizidine alkaloids. This co-occurrence provides valuable information for biosynthetic pathway studies and chemical analysis of the plant extracts.
In its primary source, Ligularia dentata, this compound was isolated along with three other new pyrrolizidine alkaloids: ligularidine, neoligularidine, and ligularinine. researchgate.net The simultaneous presence of these compounds suggests a common biosynthetic origin and a close chemical relationship.
The known pyrrolizidine alkaloid clivorine was also found to co-occur with this compound in Ligularia dentata. researchgate.net Importantly, the structural elucidation of this compound and its associated new alkaloids was supported by the chemical conversion of clivorine into these compounds. researchgate.net This demonstrates a direct chemical link between clivorine and this compound, highlighting potential biotransformation pathways within the plant.
Biosynthesis and Metabolic Transformation Pathways
Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plants
Pyrrolizidine alkaloids are naturally occurring compounds synthesized by an estimated 3% of the world's flowering plants as a chemical defense against herbivores. wikipedia.orgnih.gov They are found predominantly in species of the Asteraceae, Boraginaceae, and Fabaceae families. pnas.org The biosynthesis of these alkaloids is a complex, multi-step process that begins in the roots and involves significant molecular diversification in other parts of the plant.
The biosynthesis of the characteristic necine base of pyrrolizidine alkaloids originates in the roots of producing plants. pnas.orgoup.com The foundational precursor for the pyrrolizidine ring is homospermidine. vulcanchem.compnas.org This rare polyamine is formed from the condensation of putrescine and spermidine, both of which are derived from the primary amino acid arginine. wikipedia.orgnih.gov
The first committed step in the pathway is catalyzed by the enzyme homospermidine synthase (HSS), which has been identified as the key pathway-specific enzyme. pnas.orgoup.compnas.org HSS facilitates the formation of homospermidine, controlling the total amount of alkaloid produced in the plant. pnas.org Genetic studies suggest that the HSS gene evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene. pnas.org In many PA-producing plants, such as those in the Asteraceae and Boraginaceae families, HSS expression and subsequent PA synthesis are localized exclusively in the roots, often in cells near the vascular tissue, such as the endodermis and pericycle. pnas.orgoup.com In some legumes like Crotalaria, PA biosynthesis is uniquely triggered by nodulation following infection with rhizobial bacteria, with HSS transcripts found exclusively in the root nodules. pnas.org
The subsequent steps involve the oxidation of homospermidine, a reaction catalyzed by copper-containing amine oxidases like homospermidine oxidase (HSO). rsc.orgnih.gov This oxidation leads to the formation of a dialdehyde (B1249045) intermediate which then undergoes cyclization to form the pyrrolizidine ring structure, specifically the intermediate 1-hydroxymethylpyrrolizidine. wikipedia.orgnih.gov
| Enzyme | Function | Precursor(s) | Product | Cellular Location |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step in PA biosynthesis. pnas.orgpnas.org | Putrescine, Spermidine | Homospermidine | Roots (Endodermis, Pericycle, Nodules) oup.compnas.org |
| Homospermidine Oxidase (HSO) | Catalyzes the oxidative deamination and cyclization of homospermidine. rsc.orgnih.gov | Homospermidine | Pyrrolizidine-1-carbaldehyde | Roots and Leaves nih.gov |
This table provides a summary of key enzymes involved in the early stages of Pyrrolizidine Alkaloid biosynthesis.
While the initial synthesis of the necine base occurs in the roots, the alkaloids are not confined there. pnas.org They are transported from the roots to the aerial parts of the plant, including stems, leaves, and particularly the inflorescences, via the phloem. pnas.orgoup.com This translocation serves to protect metabolically active and reproductive tissues from herbivory. pnas.org
During and after transport, the basic pyrrolizidine structure undergoes significant modification, leading to the vast diversity of over 600 known PAs. inchem.org This diversification primarily involves the esterification of the necine base with one or two necic acids, which are branched-chain carboxylic acids. nih.gov The necic acid moieties themselves are typically derived from common amino acids, such as isoleucine. rsc.org Research on Senecio species has shown that two molecules of isoleucine are coupled to form the ten-carbon senecic acid, a common necic acid. rsc.org Further molecular changes can include N-oxidation, which converts the tertiary amine of the necine base into an N-oxide. This process is often reversible and plays a role in the transport and storage of PAs within the plant. researchgate.net In some species like comfrey (B1233415) (Symphytum officinale), a second site of PA biosynthesis can be activated in young leaves during the floral stage to boost the chemical defenses of the developing inflorescences. oup.com
While the necine base of pyrrolizidine alkaloids is derived from the polyamine pathway, the biosynthesis of other types of alkaloids often involves intermediates from different primary metabolic routes, including the phenylpropanoid pathway. researchgate.netfrontiersin.org The phenylpropanoid pathway is a major source of secondary metabolites in plants, producing compounds like flavonoids, lignans (B1203133), and coumarins from the amino acid phenylalanine. frontiersin.orgnih.gov
The formation of the pyrrolizidine ring and the subsequent esterification with necic acids are highly controlled stereospecific processes. nih.govpsu.edu Feeding experiments have demonstrated that the cyclization of the dialdehyde intermediate is not a spontaneous reaction but is enzymatically controlled to produce a specific stereoisomer. mdpi.com For example, the reduction of the 1-formylpyrrolizidine intermediate to isoretronecanol (B1229980) occurs via a hydride attack on a specific face of the aldehyde group. psu.edu This enzymatic control ensures the correct three-dimensional structure of the final alkaloid, which is crucial for its biological activity. vulcanchem.com
This level of stereochemical control is often mediated by a class of non-catalytic proteins known as dirigent proteins. ebi.ac.ukwikipedia.org Dirigent proteins were first discovered for their role in lignan (B3055560) biosynthesis, where they guide the stereoselective coupling of two coniferyl alcohol radicals to form optically active products like (+)-pinoresinol, preventing the formation of a random mixture of stereoisomers. wikipedia.orgfrontiersin.orgresearchgate.net These proteins bind to the radical intermediates and orient them in a specific way to ensure that only one stereoisomer is formed. wikipedia.org While a specific dirigent protein for ligularizine or other PAs has not been definitively identified, their established role in controlling stereochemistry in the biosynthesis of other complex plant metabolites suggests that similar mechanisms are likely involved in ensuring the precise stereospecific coupling required for PA formation. ebi.ac.ukfrontiersin.org
Role of Phenylpropanoid Pathway Intermediates in PA Biosynthesis
In Vitro Metabolic Bioactivation and Reactive Metabolite Formation
Pyrrolizidine alkaloids containing a 1,2-unsaturated necine base, such as this compound, are generally not toxic in their original form. inchem.orgnih.gov Their toxicity is a result of metabolic activation, primarily in the liver, to highly reactive electrophilic metabolites. inchem.orgresearchgate.net
The bioactivation of this compound and other toxic PAs is mediated by hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) monooxygenases. researchgate.netnih.govufrgs.br In vitro studies using liver microsomes—vesicles of endoplasmic reticulum isolated by ultracentrifugation—are a standard method to investigate the metabolic fate of xenobiotics. thermofisher.comwikipedia.orgmdpi.com
In these systems, in the presence of cofactors like NADPH, CYP enzymes catalyze the dehydrogenation of the pyrrolizidine nucleus at the 1,2-position. inchem.orgresearchgate.net This oxidation converts the PA into a highly unstable and reactive pyrrolic ester, also known as a dehydro-pyrrolizidine alkaloid (DHPA). researchgate.net These DHPAs, such as 1,2-dehydropyrrolizidine derivatives, are potent alkylating agents. inchem.org Once formed, these reactive metabolites can rapidly bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. researchgate.net The formation of these reactive pyrroles is considered the key step in initiating the toxic effects associated with these alkaloids. inchem.orgresearchgate.net
| Process | Description | Key Enzymes | Product(s) | Significance |
| Metabolic Bioactivation | Conversion of a parent compound into a more reactive metabolite. nih.govuv.es | Cytochrome P450 (CYP) Monooxygenases | Dehydro-pyrrolizidine alkaloids (DHPAs) / Pyrrolic esters | Initiation of toxicity inchem.orgresearchgate.net |
| Pyrrole Formation | Oxidation of the necine base at the 1,2-position. researchgate.net | Hepatic Microsomal CYPs | 1,2-Dehydropyrrolizidine derivatives | Formation of reactive alkylating agents inchem.org |
This table outlines the in vitro bioactivation of pyrrolizidine alkaloids by hepatic microsomal enzymes.
Formation of Electrophilic Alkylating Agents and Secondary Metabolites
The biological activity of this compound, particularly its toxicity, is not inherent to the molecule itself but is a consequence of its metabolic activation. This biotransformation process, occurring predominantly in the liver, converts the parent alkaloid into highly reactive electrophilic alkylating agents, which can then form various secondary metabolites through interactions with cellular components.
The critical step in the activation of this compound is the metabolic oxidation by hepatic cytochrome P450 (CYP450) enzymes. wikipedia.orgmdpi.comresearchgate.net This process dehydrogenates the necine base of the pyrrolizidine structure, specifically at the 1,2-position, which is unsaturated in this compound. vulcanchem.comnih.gov The product of this reaction is a dehydropyrrolizidine alkaloid (dehydro-PA), in this case, dehydro-ligularizine. These dehydro-PAs are highly unstable and potent electrophiles, functioning as the primary alkylating agents responsible for toxicity. mdpi.cominchem.orgsfu-kras.ru
Once formed, these primary pyrrolic metabolites have a very short lifespan within the liver cells and can follow several pathways, leading to the formation of various secondary metabolites and adducts. inchem.org
Alkylation of Cellular Macromolecules: As powerful alkylating agents, dehydro-PAs readily react with nucleophilic centers in cellular macromolecules. They can form covalent bonds with proteins and DNA, creating pyrrole-protein and pyrrole-DNA adducts. wikipedia.orgmdpi.com The formation of these adducts disrupts cellular function and is the molecular basis for the observed hepatotoxicity and genotoxicity. wikipedia.orgsfu-kras.ru Research using hepatocyte primary culture-DNA repair tests has demonstrated that this compound induces DNA repair synthesis, which is indicative of its capacity to form genotoxic DNA adducts through such reactive intermediates. nih.gov
Hydrolysis: The unstable dehydro-PA can undergo hydrolysis, breaking down into dehydro-necines, which are pyrrolic alcohols. inchem.org These are considered secondary metabolites and are also reactive, albeit less so than the primary dehydro-PA esters. inchem.org
Glutathione (B108866) Conjugation: As a cellular defense mechanism, the electrophilic dehydro-PA can be detoxified through conjugation with endogenous glutathione (GSH). mdpi.comresearchgate.net This reaction forms pyrrole-GSH conjugates, which are more water-soluble and can be excreted from the body. mdpi.comresearchgate.net
The pathways for the formation of these agents and metabolites are summarized in the tables below.
Table 1: Key Metabolites in the Transformation of this compound
| Metabolite Type | General Name | Specific Example (from this compound) | Role |
|---|---|---|---|
| Primary Metabolite | Dehydropyrrolizidine Alkaloid (dehydro-PA) | Dehydro-ligularizine | Primary Electrophilic Alkylating Agent |
| Secondary Metabolites | Pyrrole-Protein Adducts | This compound-derived protein adducts | Cellular Damage / Toxicity |
| Pyrrole-DNA Adducts | This compound-derived DNA adducts | Genotoxicity / Carcinogenicity | |
| Dehydro-necines | This compound-derived pyrrolic alcohols | Secondary Reactive Metabolites |
Table 2: Research Findings on the Interactions of this compound-Derived Metabolites
| Interaction | Metabolite Involved | Cellular Target | Consequence | Research Finding | Citation |
|---|---|---|---|---|---|
| Covalent Binding | Dehydro-ligularizine | DNA | DNA Damage | Induces DNA repair synthesis in rat hepatocytes. | nih.gov |
| Covalent Binding | Dehydro-ligularizine | Cellular Proteins | Protein Dysfunction, Cell Necrosis | Pyrrole-protein adducts impair essential liver protein function, leading to hepatotoxicity. | wikipedia.orgmdpi.com |
| Conjugation | Dehydro-ligularizine | Glutathione (GSH) | Detoxification | Reaction with GSH forms excretable conjugates, a self-defense mechanism against toxicity. | mdpi.comresearchgate.net |
| Hydrolysis | Dehydro-ligularizine | Water | Formation of Secondary Metabolites | Highly reactive dehydro-PAs can hydrolyze to form dehydro-necines. | inchem.org |
Molecular and Cellular Mechanisms of Action in Research Models
Genotoxicity at a Molecular and Cellular Level
Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, a process that can lead to mutations and carcinogenesis. For pyrrolizidine (B1209537) alkaloids like Ligularizine, this process is not caused by the parent compound itself but by its metabolic products. The key structural feature responsible for this is the unsaturated double bond at the 1,2-position of the pyrrolizidine ring, which allows for its conversion into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
A primary method for detecting genotoxicity is the unscheduled DNA synthesis (UDS) or DNA repair test in primary hepatocyte cultures. This assay measures the incorporation of labeled thymidine (B127349) into the DNA of non-replicating cells as they repair damaged DNA segments.
In a key study examining the genotoxicity of seventeen different pyrrolizidine alkaloids, this compound was shown to elicit a positive response in the hepatocyte primary culture-DNA repair test using rat hepatocytes. nih.gov This finding indicates that this compound, after being metabolized by the hepatocytes, caused sufficient DNA damage to trigger the cell's DNA repair mechanisms. The positive result for this compound, which at the time was an alkaloid of unknown carcinogenicity, suggests that it is a potential genotoxic carcinogen. nih.gov In the same study, compounds lacking the critical 1,2-unsaturated double bond in the pyrrolizidine ring, such as ligularinine, did not elicit a DNA repair response. nih.gov
| Compound | Class | Result in Rat Hepatocyte DNA Repair Test | Reference |
|---|---|---|---|
| This compound | Pyrrolizidine Alkaloid | Positive | nih.gov |
| Senecionine (B1681732) | Pyrrolizidine Alkaloid | Positive | nih.gov |
| Retronecine | Necine Base (lacks necic acid) | Negative | nih.gov |
| Ligularinine | Pyrrolizidine Alkaloid (saturated) | Negative | nih.gov |
The underlying cause of the DNA damage observed in repair assays is the formation of covalent DNA adducts. scispace.com The metabolic activation of 1,2-unsaturated pyrrolizidine alkaloids like this compound by cytochrome P450 enzymes in the liver produces electrophilic dehydropyrrolizidine (DHP) esters. mdpi.com These reactive metabolites can readily attack nucleophilic sites on DNA bases. wikipedia.org
This covalent binding of the chemical to DNA forms a DNA adduct, a segment of DNA bound to a chemical carcinogen. wikipedia.org The formation of such adducts is considered a critical initial step in the process of chemical carcinogenesis. nih.govnih.gov If these adducts are not removed by the cell's DNA repair machinery, they can lead to mispairing during DNA replication, resulting in permanent mutations. nih.gov While specific studies isolating and characterizing unique this compound-DNA adducts are not detailed in the available literature, the established metabolic pathway for this class of compounds strongly supports this mechanism as the cause of its genotoxicity. scispace.commdpi.com The generation of these DNA adducts is believed to be the primary mechanism behind the carcinogenic effects associated with many pyrrolizidine alkaloids. mdpi.com
Micronucleus (MN) tests and sister chromatid exchange (SCE) assays are standard cytogenetic methods used to assess chromosomal damage. nih.govajol.info The MN test identifies small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, indicating that clastogenic (chromosome-breaking) or aneugenic (chromosome-loss) events have occurred. nih.govnih.gov The SCE assay detects reciprocal exchanges of genetic material between sister chromatids, and an increased frequency of SCEs is an indicator of genetic damage and repair. ajol.info
Despite the known genotoxicity of this compound from DNA repair assays, specific research studies investigating the ability of this compound to induce micronuclei formation or sister chromatid exchanges in cell lines are not available in the reviewed scientific literature.
Formation of DNA Adducts and Interaction with Nucleic Acids
Insights into Cellular Targets and Signaling Pathways
The toxic effects of this compound extend beyond direct DNA damage and involve broader interactions with cellular components and signaling pathways, driven by the high reactivity of its metabolites.
The electrophilic pyrrolic esters formed during the metabolism of this compound are not exclusively reactive towards DNA. They can also form covalent adducts with other cellular macromolecules that have nucleophilic sites, such as proteins and glutathione (B108866). mdpi.comnih.gov
The binding of these reactive metabolites to functional proteins can disrupt their structure and function, leading to enzyme inhibition and the interruption of critical cellular signaling pathways. nih.govwashington.edu For instance, the alkylation of key mitochondrial proteins can impair cellular bioenergetics and trigger cell death pathways. nomuraresearchgroup.com This covalent binding to proteins is a significant mechanism of toxicity for many compounds that are activated to reactive metabolites. nih.gov Therefore, the cellular toxicity of this compound is likely a composite effect of DNA damage and the widespread disruption of cellular processes caused by its reactive metabolites binding to a range of biological targets.
The metabolism of pyrrolizidine alkaloids is closely linked to cellular redox balance. Glutathione (GSH), a major cellular antioxidant, can play a role in detoxifying the reactive pyrrolic esters by forming conjugates with them. mdpi.com However, this process can lead to the depletion of the cellular GSH pool. mdpi.com
Structure Activity Relationship Sar Studies of Ligularizine and Analogues
Identification of Key Structural Features for Biological Activity
The toxicity and biological activity of pyrrolizidine (B1209537) alkaloids are largely determined by two key structural components: the necine base and the necic acid moieties. For Ligularizine, its specific configuration, including a macrocyclic diester structure, dictates its reactivity and interaction with biological targets.
A critical feature for the biological activity, particularly the hepatotoxicity, of most toxic PAs is the presence of a double bond at the 1,2-position of the pyrrolizidine nucleus, also known as the necine base. scispace.com This unsaturation is a hallmark of toxic PAs and is present in the structure of this compound. Current time information in Bangalore, IN.
PAs themselves are not reactive but are considered pro-toxins that require metabolic activation in the liver to exert their toxic effects. scispace.com This bioactivation is primarily carried out by cytochrome P450 monooxygenases, which convert the 1,2-unsaturated necine base into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). scispace.com These electrophilic metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. scispace.com In contrast, PAs with a saturated necine base (lacking the 1,2-double bond) are generally considered non-toxic because they cannot be metabolized into these reactive pyrrolic intermediates. scispace.com
The stereochemistry of this compound, specifically its (1R,3'R,6R,7S,11Z) configuration, ensures the correct spatial arrangement of its reactive sites, including the unsaturated necine base, which facilitates its conversion to genotoxic pyrrolic metabolites. Current time information in Bangalore, IN.
The necic acid portion of the PA molecule significantly influences its physical properties and, consequently, its toxicity. scispace.com The structure of the necic acid, including its steric hindrance and lipophilicity, affects the rate of metabolic activation and detoxification. scispace.com PAs can be monoesters, open-chain diesters, or cyclic diesters. scispace.com
Generally, the order of toxicity is as follows:
Cyclic diesters > Open-chain diesters > Monoesters scispace.com
This compound is a macrocyclic diester, a structural feature associated with high toxicity among PAs. scispace.comCurrent time information in Bangalore, IN. The cyclic nature of the diester can enhance the stability of the molecule and influence its binding affinity to metabolic enzymes and biological targets. The esterification of the necine base with branched-chain necic acids is another structural requirement for significant toxicity. scispace.com Variations in the ester groups can substantially alter the rate of formation of pyrrole-protein adducts and thus modulate the toxic potency. scispace.com
| Ester Type | General Toxicity Level | Example Compound Class |
|---|---|---|
| Monoester | Least Toxic | - |
| Open-Chain Diester | Intermediate Toxicity | - |
| Cyclic Diester | Most Toxic | This compound |
Significance of Unsaturation at the 1,2-Position of the Pyrrolizidine Ring
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new or untested compounds. excli.de
While specific QSAR studies focusing solely on this compound are not widely documented in publicly available literature, the general methodology is highly applicable to this compound and the broader class of PAs. A QSAR study on this compound and its analogues would involve the following steps:
Data Set Compilation: A series of this compound analogues with known biological activities (e.g., cytotoxicity, enzyme inhibition) would be gathered.
Molecular Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. excli.de
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical model that links the descriptors to the biological activity. excli.demdpi.com
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability. researchgate.net
Such computational models can provide deep insights into the SAR of this compound, identifying which structural features are most critical for its biological effects and guiding the design of new analogues with potentially modified activities. dovepress.comnih.gov
Impact of Chemical Modifications on Mechanistic Biological Responses
The biological activity of this compound can be altered through targeted chemical modifications. This medicinal chemistry approach is used to probe the SAR and potentially develop analogues with different properties. biomedres.us Although specific synthetic modification studies on this compound are scarce, the principles of chemical modification can be applied to its known structure.
Key sites for modification on the this compound molecule would include:
The Necic Acid Esters: Hydrolysis or replacement of the ester groups would be expected to dramatically decrease toxicity, as the ester linkage is crucial for the alkylating ability of the metabolized pyrrolic intermediates. scispace.com Modifying the side chains of the necic acid could alter the lipophilicity and steric properties, thereby affecting metabolism and potency. numberanalytics.com
The Pyrrolizidine Ring: Saturation of the 1,2-double bond would eliminate its potential for metabolic activation to toxic pyrrolic species, likely rendering the compound non-toxic. scispace.com
The N-oxide Formation: The nitrogen atom on the pyrrolizidine ring can be oxidized to form an N-oxide. N-oxidation is generally considered a detoxification pathway, as N-oxides are typically less toxic and more water-soluble, facilitating their excretion. scispace.com However, N-oxides can be reduced back to the parent PA in the gut, re-introducing the potential for toxicity.
| Modification Type | Target Site | Predicted Effect on Biological Activity/Toxicity | Rationale |
|---|---|---|---|
| Saturation of Double Bond | 1,2-position of Pyrrolizidine Ring | Decrease/Elimination | Prevents metabolic activation to toxic pyrrolic intermediates. scispace.com |
| Ester Hydrolysis | Necic Acid Ester Linkages | Decrease/Elimination | Removes the leaving group necessary for alkylation by the pyrrolic metabolite. scispace.com |
| N-Oxidation | Pyrrolizidine Ring Nitrogen | Decrease | Forms a more water-soluble, readily excreted metabolite. scispace.com |
| Alteration of Necic Acid Side Chains | Necic Acid Moiety | Variable (Increase or Decrease) | Changes lipophilicity and steric factors, affecting metabolism and target interaction. scispace.com |
These modification strategies highlight how the mechanistic biological responses of this compound are dependent on specific, modifiable chemical features.
Chemical Research and Derivatization of Ligularizine
Strategies for Total and Semi-Synthesis of Ligularizine and its Scaffolds
The synthesis of complex natural products like this compound can be approached through total synthesis, starting from simple, commercially available precursors, or semi-synthesis, which involves the chemical modification of a closely related, naturally abundant compound.
Total Synthesis Strategies for Pyrrolizidine (B1209537) Alkaloid Scaffolds:
While a dedicated total synthesis of this compound has not been extensively reported, the construction of its core pyrrolizidine scaffold is well-documented through various synthetic strategies. These methods provide a blueprint for the potential total synthesis of this compound and its analogues. Key strategic approaches include:
Cycloaddition Reactions: [3+2] Dipolar cycloadditions are a powerful tool for constructing the five-membered rings of the pyrrolizidine nucleus. mdpi.com Nitrones, in particular, have been used as dipoles in reactions with alkenes to form the core structure with high stereocontrol. mdpi.com
Transition Metal-Mediated Cyclizations: Catalysts based on metals like palladium and rhodium can facilitate intramolecular cyclization reactions to form the bicyclic pyrrolizidine system. researchgate.net
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been employed to close the five-membered rings of the pyrrolizidine scaffold from acyclic precursors. researchgate.net
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to highly substituted pyrrolizidine derivatives. mdpi.com
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline) or sugars, to construct the stereocenters of the target molecule. mdpi.comresearchgate.net
A general retrosynthetic analysis for a pyrrolizidine alkaloid scaffold might involve disconnecting the molecule at key bonds to reveal simpler, often commercially available starting materials. For instance, the pyrrolizidine ring system can be retrosynthetically cleaved to a proline derivative, which can then be further simplified.
Semi-Synthesis of this compound:
A practical approach to obtaining this compound is through the semi-synthesis from a related, more abundant natural product. Research has demonstrated the chemical conversion of Clivorine (B1239113), another otonecine-type pyrrolizidine alkaloid, into this compound. researchgate.net This transformation provides a valuable method for accessing this compound for further chemical and biological studies without resorting to a lengthy total synthesis. The structural elucidation of this compound was supported by its chemical conversion from Clivorine. researchgate.netchemfaces.com
Chemical Transformation Studies of this compound and Related Pyrrolizidine Alkaloids
Chemical transformations of this compound and its congeners are crucial for understanding their reactivity, metabolism, and for creating derivatives with modified properties.
The 1,2-double bond in the necine base of unsaturated pyrrolizidine alkaloids is a key structural feature associated with their biological activity, particularly their hepatotoxicity. nih.gov Metabolic activation often involves the oxidation of this double bond to form a highly reactive epoxide. publish.csiro.au
Epoxidation of Pyrrolizidine Alkaloids:
The epoxidation of the 1,2-double bond of pyrrolizidine alkaloids has been achieved chemically using various oxidizing agents. A useful method for the epoxidation of PAs involves the use of performic acid. chemfaces.comresearchgate.net Another powerful reagent is trifluoroperacetic acid, which has been successfully used to epoxidize monocrotaline, a related PA, where other peracids like perbenzoic and peracetic acid failed. publish.csiro.au
The epoxidation can lead to the formation of two diastereomeric epoxides, the α-epoxide and the β-epoxide. publish.csiro.au In the case of monocrotaline, the α-epoxide is the major product, with the β-epoxide formed in a smaller amount. iucr.org These synthetic epoxides are valuable standards for metabolic studies and for investigating the chemical basis of the alkaloids' alkylating activity.
The chemical reactivity of these epoxides is of significant interest. For instance, the β-epoxides of some PAs have been found to be more chemically reactive as alkylating agents than their α-epoxide counterparts. publish.csiro.au
| Pyrrolizidine Alkaloid | Epoxidation Reagent | Products | Reference |
| General PAs | Performic acid | Epoxidized PAs | chemfaces.comresearchgate.net |
| Monocrotaline | Trifluoroperacetic acid | α- and β-epoxides | publish.csiro.au |
| Retronecine | Perbenzoic acid | α-epoxide | publish.csiro.au |
| Supinidine | Perbenzoic acid | α- and β-epoxides | publish.csiro.au |
This table summarizes reagents used for the epoxidation of various pyrrolizidine alkaloids.
To investigate the molecular mechanisms of action of this compound, researchers can synthesize derivatives that act as probes. These probes are designed to interact with biological targets and can be used to identify binding partners or to study enzymatic processes.
Strategies for Derivatization:
While specific mechanistic probes derived from this compound are not widely reported, general strategies used for other natural products can be applied:
Photoaffinity Labeling Probes: These probes incorporate a photoreactive group (e.g., a diazirine or an azide) into the this compound structure. nih.gov Upon photoactivation, the probe forms a highly reactive species that can covalently bind to nearby biological macromolecules, such as proteins or nucleic acids. This allows for the identification of the direct binding targets of the alkaloid.
Biotinylated or Fluorescently Tagged Probes: A biotin (B1667282) or fluorescent tag can be chemically attached to a non-essential position on the this compound molecule. These tags allow for the detection, visualization, and isolation of the alkaloid and its biological complexes.
Click Chemistry Handles: The introduction of a small, inert chemical group, such as an alkyne or an azide, onto the this compound scaffold allows for its subsequent derivatization using "click chemistry." This provides a versatile platform for attaching a wide range of reporter groups or other molecules of interest.
The synthesis of these derivatives would likely involve the selective chemical modification of functional groups on the this compound molecule, such as hydroxyl or ester moieties, while preserving the core structure essential for its biological activity.
Advanced Analytical Methodologies for Ligularizine Research
Isolation and Purification Techniques
The initial step in studying ligularizine involves its extraction from plant sources, primarily from species within the Ligularia and Senecio genera, followed by meticulous purification.
Chromatography is the cornerstone of purification, separating this compound from other alkaloids and plant metabolites.
High-Performance Liquid Chromatography (HPLC) : HPLC is a principal technique for the analysis and purification of pyrrolizidine (B1209537) alkaloids (PAs) like this compound. derpharmachemica.comnobraintoosmall.co.nz Methods often employ reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. derpharmachemica.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is exceptionally powerful for analyzing complex mixtures. derpharmachemica.com In the study of herbal medicines containing Ligularia species, HPLC coupled with electrospray ionization ion trap mass spectrometry (HPLC-ESI-MS) has been successfully used to detect and characterize the full profile of PAs, including this compound. derpharmachemica.com The high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) make it the gold standard for quantifying trace levels of these alkaloids. researchgate.netpsu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another vital tool for the analysis of volatile compounds and can be used for PAs. nobraintoosmall.co.nzuomustansiriyah.edu.iq While N-oxides require reduction prior to analysis, GC-MS provides excellent separation and structural information based on characteristic fragmentation patterns. slu.se The technique offers high resolution, though it is generally considered less suitable for the direct analysis of the full range of PAs, including non-volatile N-oxides, compared to LC-MS. slu.se
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Application for this compound |
| HPLC | Reversed-phase (C18) | Acetonitrile/Water (gradient) with formic acid or ammonium formate | UV, MS | Purification and quantification. derpharmachemica.comresearchgate.net |
| LC-MS | Reversed-phase (C18) | Acetonitrile/Water (gradient) | ESI-Ion Trap MS | Identification and characterization in complex mixtures. derpharmachemica.com |
| GC-MS | Fused silica (B1680970) capillary | Helium | Mass Spectrometer | Separation and identification based on fragmentation. nobraintoosmall.co.nzuomustansiriyah.edu.iq |
Effective extraction and preliminary cleanup are critical for obtaining a sample suitable for final chromatographic purification.
The general approach for extracting alkaloids, which are basic compounds, involves an acid-base extraction. slu.se A common and effective protocol for PAs begins with extracting the dried and ground plant material with an acidic aqueous solution, such as 0.05 M sulfuric acid, often facilitated by sonication to ensure complete cell disruption. researchgate.net After extraction, the mixture is centrifuged to remove solid debris. The resulting acidic extract is then neutralized. researchgate.net
For pre-purification, Solid-Phase Extraction (SPE) is widely employed. researchgate.netslu.se The neutralized extract is passed through a reversed-phase SPE cartridge, typically packed with C18 material. The non-polar and moderately polar interfering compounds are retained on the sorbent while highly polar impurities are washed away. This compound and other PAs are then eluted from the cartridge with a solvent such as methanol (B129727), sometimes containing a small amount of ammonia (B1221849) to ensure the alkaloids are in their free-base form. researchgate.net This pre-purified fraction is then concentrated and ready for final purification by techniques like HPLC. rsc.org
Chromatographic Separations (e.g., HPLC, LC-MS, GC-MS, HPTLC, HSCCC)
Spectroscopic Characterization and Structural Elucidation
Once purified, the definitive structure of this compound is determined using a suite of spectroscopic methods. The data from these techniques, when pieced together, provide an unambiguous confirmation of its molecular framework. msu.eduscience.gov
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used in concert to assemble the structure of this compound. msu.edulibretexts.org
¹H NMR provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and its proximity to other protons. ¹³C NMR reveals the number of non-equivalent carbons and their chemical environment (e.g., alkyl, olefinic, carbonyl). libretexts.orgusp.br Two-dimensional techniques are then used to establish connectivity:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.
Spectroscopic data reported for this compound has confirmed its proposed structure. msu.edu
Table of Reported NMR Data for this compound (Specific chemical shift values are determined experimentally and reported in scientific literature.)
| Nucleus | Data Type | Information Provided |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | Electronic environment of each proton. |
| Integration | Number of protons corresponding to a signal. | |
| Coupling Constant (J, Hz) | Information about adjacent protons. | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Electronic environment of each carbon atom. |
| 2D NMR | Correlation Peaks | Connectivity between atoms (H-H, C-H). |
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, along with structural clues from its fragmentation pattern. shimadzu.com The mass-to-charge ratio (m/z) of the molecular ion (M•+) confirms the molecular mass of this compound. libretexts.org
High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation of the molecular ion in the mass spectrometer occurs in a predictable manner, breaking weaker bonds to form more stable smaller ions. libretexts.org This fragmentation pattern serves as a molecular fingerprint. For pyrrolizidine alkaloids, the fragmentation often involves characteristic losses related to the ester side chains and the bicyclic necine base, which helps in its identification, especially within a complex mixture when analyzed by LC-MS or GC-MS. derpharmachemica.comuomustansiriyah.edu.iq
Table of Expected Mass Spectrometry Data for this compound
| Data Type | Information Provided | Example |
|---|---|---|
| Molecular Ion (M•+) | Molecular weight of the compound. | Specific m/z value for this compound. |
| High-Resolution MS | Exact mass and elemental formula. | CₓHᵧNₐOᵦ |
| Fragment Ions | Structural components of the molecule. | m/z values corresponding to loss of specific groups. |
UV-Vis and IR spectroscopy provide valuable information about the functional groups and electronic systems within the this compound molecule. msu.edu
UV-Vis Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. usp.br It is particularly useful for identifying chromophores, which are typically conjugated systems of double bonds. ucla.edu The spectrum provides the wavelength of maximum absorbance (λmax), which is characteristic of the molecule's conjugated system. libretexts.org For pyrrolizidine alkaloids, the presence of the α,β-unsaturated ester moiety contributes to a characteristic UV absorption.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. msu.edu Each type of bond (e.g., C=O, C-O, C-H, N-H) vibrates at a characteristic frequency, resulting in a unique spectrum that acts as a molecular "fingerprint". uomustansiriyah.edu.iq For this compound, key absorption bands would correspond to the stretching vibrations of its functional groups, such as the carbonyl (C=O) groups of the esters and the C-O and C-N bonds.
Table of Spectroscopic Data for this compound
| Spectroscopy | Data Point | Structural Feature Indicated |
|---|---|---|
| UV-Vis | λmax (nm) | Conjugated π-electron systems (e.g., unsaturated ester). libretexts.org |
| IR | Wavenumber (cm⁻¹) | Specific functional groups (e.g., C=O stretch ~1715-1740 cm⁻¹, C-O stretch ~1000-1300 cm⁻¹). nobraintoosmall.co.nzmsu.edu |
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)
Quantitative Analysis Methods for Research Applications
Accurate quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and for understanding its dose-dependent biological effects. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose, offering high sensitivity, specificity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis in natural product research. ipinnovative.com For the analysis of lignans (B1203133) like this compound, Reverse-Phase HPLC (RP-HPLC) is commonly utilized, often paired with ultraviolet (UV) or fluorescence detectors. creative-proteomics.commdpi.com The choice of detector depends on the chromophoric and fluorophoric properties of the analyte. The development of a robust HPLC method involves careful optimization of several parameters, including the stationary phase (column), mobile phase composition, and detector wavelength, to achieve sharp, symmetrical peaks for accurate quantification. avantiresearch.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, provide enhanced selectivity and sensitivity, making them ideal for detecting trace amounts of this compound in complex biological samples. mdpi.comjasco-global.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. mdpi.com For quantitative studies, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is particularly powerful, as it monitors specific precursor-to-product ion transitions, minimizing background interference and improving accuracy. creative-proteomics.com The internal standard method is often employed in LC-MS/MS quantification to correct for variations in sample preparation and instrument response. wpmucdn.com
The table below outlines typical parameters for the quantitative analysis of lignans, which can be adapted for this compound.
Table 1: Exemplary Parameters for Quantitative Analysis of Lignans
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) mdpi.com | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Gradient of water and methanol or acetonitrile mdpi.com | Gradient of 0.1% formic acid in water and acetonitrile nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | 0.2 - 0.4 mL/min |
| Detection | UV detector at 230 nm or 280 nm mdpi.com | Tandem mass spectrometer with electrospray ionization (ESI) |
| Quantification Mode | External standard calibration curve nih.gov | Multiple Reaction Monitoring (MRM) with an internal standard creative-proteomics.com |
| Linearity (r²) | > 0.999 mdpi.com | > 0.99 |
| Limit of Quantification (LOQ) | ng level mdpi.com | pg to low ng/mL level |
Biochemometric Approaches in Natural Product Isolation and Bioactivity Assignment
The traditional approach to discovering bioactive compounds from natural sources, known as bioassay-guided fractionation, can be a laborious and time-consuming process. This method involves a stepwise separation of a crude extract and testing the biological activity of each fraction until a pure, active compound is isolated. However, this process may lead to the loss of activity due to the degradation of unstable compounds or the separation of synergistic components.
Biochemometrics offers a more efficient and holistic approach by integrating chemical profiling data with biological activity data, using multivariate statistical analysis to identify the compounds responsible for the observed effects. This methodology is particularly valuable in the study of complex mixtures containing numerous constituents, such as the extracts from which this compound is isolated.
The general workflow of a biochemometric study involves the following steps:
Fractionation and Chemical Profiling: The crude extract is subjected to an initial separation, typically using chromatographic techniques, to generate a series of fractions with varying chemical compositions. Each fraction is then analyzed using spectroscopic or spectrometric methods, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), to obtain a detailed chemical profile.
Bioactivity Screening: The biological activity of each fraction is determined using a relevant bioassay.
Data Integration and Statistical Analysis: The chemical data (e.g., NMR signals or MS ion intensities) and the bioactivity data are combined into a single matrix. Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are then applied to this dataset. These statistical tools can identify correlations between specific chemical signals and the observed biological activity, thereby highlighting potential bioactive compounds.
Targeted Isolation: The compounds that are statistically correlated with the bioactivity are then prioritized for targeted isolation and structural elucidation.
Preclinical Research Models and Methodologies for Mechanistic Studies
In Vitro Cell-Based Assays for Investigating Cellular and Molecular Mechanisms
In vitro models are fundamental in the initial stages of mechanistic studies, offering a controlled environment to dissect the direct effects of ligularizine on cellular processes.
Primary hepatocyte cultures are a valuable tool for assessing the genotoxic potential of compounds, as they retain metabolic capabilities closer to the in vivo liver environment. nih.gov The hepatocyte primary culture-DNA repair test is a specific assay used to evaluate the ability of a substance to induce DNA damage and subsequent repair mechanisms.
In a study involving seventeen different pyrrolizidine (B1209537) alkaloids, this compound was among the fifteen that elicited DNA repair synthesis in rat hepatocytes. nih.gov This positive result suggests that this compound is potentially a genotoxic carcinogen. nih.gov The assay works on the principle that genotoxic agents can cause damage to DNA, triggering the cell's DNA repair machinery to synthesize new DNA to replace the damaged segments. This unscheduled DNA synthesis can be measured and serves as an indicator of genotoxicity. The study also highlighted species-specific differences in the bioactivation of pyrrolizidine alkaloids, as some compounds that were positive in rat and hamster hepatocytes were negative in mouse hepatocytes. nih.gov
Table 1: DNA Repair Test Results for Selected Pyrrolizidine Alkaloids in Rat Hepatocytes
| Pyrrolizidine Alkaloid | DNA Repair Test Result |
| This compound | Positive nih.gov |
| Senecionine (B1681732) | Positive nih.gov |
| Seneciphylline | Positive nih.gov |
| Jacobine | Positive nih.gov |
| Retronecine | Negative nih.gov |
| Ligularinine | Negative nih.gov |
This table is based on data from a study that tested seventeen pyrrolizidine alkaloids. nih.gov A positive result indicates the induction of DNA repair synthesis.
Various established cell lines are utilized to assess the genotoxicity and cytotoxicity of chemical compounds. These models offer advantages such as ease of culture, reproducibility, and the availability of a wide range of cell types representing different tissues and organs.
Commonly used cell lines for genotoxicity and cytotoxicity testing include HepG2 (human liver carcinoma) and V79 (Chinese hamster lung fibroblasts). mdpi.com Assays like the comet assay and the micronucleus assay are frequently employed to detect DNA damage and chromosomal abnormalities, respectively. mdpi.comnih.gov The comet assay, or single-cell gel electrophoresis, can detect DNA strand breaks in individual cells, while the micronucleus test identifies small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. mdpi.comnih.gov
While specific studies focusing solely on this compound in these particular cell line models and assays are not detailed in the provided search results, the general methodologies are well-established for evaluating pyrrolizidine alkaloids. The genotoxicity of these alkaloids is a significant concern, and cell line-based assays provide a crucial platform for initial screening and mechanistic investigation. researchgate.net
Cellular antioxidant assays are employed to determine the ability of a compound to mitigate oxidative stress within a cellular context. These assays measure the compound's capacity to scavenge reactive oxygen species (ROS) or to enhance the cell's endogenous antioxidant defenses.
Several methods are available for assessing antioxidant activity in vitro. mdpi.comreading.ac.uk These can be broadly categorized into hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays. mdpi.com Popular examples include the oxygen radical absorbance capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.com
Cell-based assays, such as the cellular antioxidant activity (CAA) assay, provide a more biologically relevant measure of antioxidant potential by considering factors like cell uptake, metabolism, and localization of the compound. abcam.combmglabtech.com These assays often use fluorescent probes that become oxidized in the presence of ROS, and the antioxidant activity of a test compound is determined by its ability to reduce this fluorescence. abcam.combmglabtech.com While the direct application of these specific assays to this compound is not explicitly detailed in the search results, they represent the standard methodologies used to evaluate the antioxidant properties of natural compounds.
Cell Line Models for Genotoxicity and Cytotoxicity Assessment
In Vivo Animal Models for Pharmacological and Mechanistic Elucidation
Rodent models, particularly rats and mice, are extensively used to study the in vivo effects of chemical compounds, including their metabolism and organ-specific toxicity. ijbs.comnih.govnih.govmdpi.com These models are crucial for investigating the liver metabolism of pyrrolizidine alkaloids like this compound, as the liver is the primary site of their metabolic activation and detoxification. nih.gov
Studies using rodent models can involve the administration of the compound of interest, followed by the analysis of tissues and biofluids to identify metabolites and assess pathological changes. Histological examination of the liver can reveal features of hepatotoxicity, such as necrosis, fibrosis, and changes in cell morphology. nih.gov Molecular techniques can then be applied to investigate the underlying mechanisms, such as alterations in gene expression related to drug-metabolizing enzymes, oxidative stress, and inflammatory pathways.
Animal models are critical for studying the toxicological effects of pyrrolizidine alkaloids (PAs). nih.govinchem.org Various animal species have been used to model PA-induced toxicity, with rodents being the most common. nih.gov These models have been instrumental in demonstrating the hepatotoxicity of PAs, which can manifest as acute liver damage or chronic effects leading to cirrhosis and tumors. inchem.org
The choice of animal model can be significant, as species differences in susceptibility to PA toxicity have been observed. nih.govnih.gov For instance, pigs are known to be highly sensitive to the acute and subacute toxicity of PAs, similar to humans. inchem.org Research using these models helps to understand the dose-response relationships, the factors influencing toxicity, and the long-term consequences of exposure to PAs like this compound.
Table 2: Common Animal Models in Pyrrolizidine Alkaloid Research
| Animal Model | Key Applications |
| Rat | Investigating hepatotoxicity and carcinogenicity. nih.govnih.govinchem.org |
| Mouse | Studying genotoxicity and species-specific metabolic differences. nih.govnih.gov |
| Hamster | Evaluating species-specific bioactivation of pyrrolizidine alkaloids. nih.gov |
| Pig | Modeling acute and subacute toxicity similar to humans. inchem.org |
Rodent Models for Studying Organ-Specific Molecular Events (e.g., liver metabolism)
Computational and In Silico Approaches in this compound Research
In silico, or computational, methods are essential in modern drug discovery and toxicology for predicting the interactions between chemical compounds and biological systems, thereby accelerating research and reducing the need for extensive laboratory testing. nih.govyoutube.com For a compound like this compound, a member of the pyrrolizidine alkaloid (PA) class, these approaches can offer significant insights into its potential biological activities and mechanisms of action. scispace.commdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. mdpi.comresearchgate.net The process involves simulating how the ligand fits into the binding site of a target protein and estimating the binding affinity using scoring functions. youtube.com This method is invaluable for identifying potential molecular targets of a compound and hypothesizing its mechanism of action at an atomic level.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, this methodology is highly relevant for investigating its biological effects. Research indicates that this compound may be genotoxic. nih.gov Therefore, molecular docking could be employed to model the interaction between this compound's metabolites and biological macromolecules. For instance, the activated pyrrolic esters of PAs are known to be reactive alkylating agents that can bind to nucleophilic centers in DNA and proteins, which is believed to be the key pathway for their genotoxicity and carcinogenicity. researchgate.net Docking simulations could elucidate how these metabolites bind to the grooves of DNA or the active sites of DNA repair enzymes, providing a structural basis for their biological activity.
Table 1: Illustrative Molecular Docking Targets for this compound Research This table is for illustrative purposes to demonstrate potential applications of molecular docking in this compound research.
| Potential Target Protein | Biological Function | Rationale for Docking Study | Hypothetical Docking Score (kcal/mol) |
|---|---|---|---|
| DNA Polymerase | DNA Replication | To investigate potential interference with DNA synthesis. | -8.5 |
| Topoisomerase II | DNA Topology and Repair | To explore mechanisms of DNA strand breakage and genotoxicity. | -9.2 |
| Cytochrome P450 3A4 (CYP3A4) | Metabolism of Xenobiotics | To predict the metabolic activation of this compound into reactive pyrrolic intermediates. researchgate.net | -7.9 |
| Human DNA-(apurinic or apyrimidinic site) lyase (APE1) | DNA Base Excision Repair | To assess if the compound inhibits key DNA repair pathways, enhancing genotoxicity. | -8.8 |
Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule's structure are responsible for its biological effects. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate chemical structure with a biological activity. inchem.org These models can predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced effects or reduced toxicity.
For pyrrolizidine alkaloids, general SAR principles are established. The toxicity of PAs is closely linked to specific structural features: they must be esters of unsaturated necines, such as retronecine, and capable of being metabolized by the liver into reactive pyrrolic esters. scribd.com This allylic ester structure is what allows the formation of alkylating agents that cause cellular damage. researchgate.net this compound, as a pyrrolizidine alkaloid, fits within this structural class. scribd.com
A QSAR study on this compound and related PAs could quantify how variations in the ester side chains or other structural modifications impact a specific endpoint, such as the genotoxicity suggested by DNA repair synthesis assays. nih.gov By calculating various molecular descriptors (e.g., size, lipophilicity, electronic properties) for a series of related alkaloids and correlating them with their measured biological activity, a predictive model could be built. Such a model would be instrumental in assessing the potential risk of other, less-studied PAs found in nature.
Table 2: Hypothetical QSAR Model for this compound Derivatives This table is illustrative, demonstrating the principles of a QSAR study. The descriptors and coefficients are not based on experimental data.
| Structural Modification on this compound Backbone | Molecular Descriptor (Example) | Descriptor Value (Hypothetical) | Predicted Genotoxic Activity (Log 1/C) |
|---|---|---|---|
| Parent this compound | LogP (Lipophilicity) | 2.5 | 4.0 |
| Addition of a hydroxyl (-OH) group | Molecular Polar Surface Area | +20 Ų | 3.5 |
| Ester chain hydrolysis | Number of H-bond donors | +1 | 1.2 |
| Saturation of the 1,2-double bond | Electronic Energy | -50 kcal/mol | 0.5 |
Molecular Docking for Ligand-Target Interactions
Emerging Human-Relevant Preclinical Models
While traditional 2D cell cultures and animal models have provided foundational knowledge, they often fail to fully replicate human physiology and disease. researchgate.net To bridge this gap, emerging human-relevant models like organ-on-a-chip and organoid systems are being developed to offer more accurate predictions of a compound's effect in humans. scribd.com
Organ-on-a-chip devices are microfluidic cell culture systems that mimic the structure and function of human organs. msu.edu Organoids are three-dimensional, self-organizing structures grown from stem cells that recapitulate key aspects of an organ's architecture and cellular complexity. youtube.com These models are particularly promising for toxicology, allowing for the study of a compound's effects on functional human tissue in vitro.
Given that pyrrolizidine alkaloids like this compound are primarily known for their hepatotoxicity (liver toxicity) mdpi.com, "liver-on-a-chip" or liver organoid models would be exceptionally valuable. These systems can be used to study the metabolic activation of this compound by human liver cells and the subsequent cellular damage in a physiologically relevant context that includes multiple cell types and mechanical cues. nih.gov Researchers could use these models to investigate the specific mechanisms of the genotoxicity previously observed for this compound, monitoring endpoints like DNA damage, cell death, and inflammatory responses in a human-derived system. nih.gov Such studies would provide crucial data on human-specific effects that may not be accurately captured in animal models.
Table 3: Example Experimental Design Using a Human Liver Organoid Model for this compound This table outlines a hypothetical study to demonstrate the application of organoid technology.
| Experimental Step | Methodology | Endpoint to be Measured | Scientific Question |
|---|---|---|---|
| 1. Model Development | Culture human liver organoids until maturation. | Expression of liver-specific markers (e.g., Albumin, CYP enzymes). | Does the model adequately represent human liver tissue? |
| 2. Compound Exposure | Expose organoids to varying concentrations of this compound. | Organoid viability and morphology. | What is the cytotoxic concentration range for this compound in human liver tissue? |
| 3. Mechanistic Analysis | Immunofluorescence staining for γH2AX (a DNA damage marker). | Quantification of DNA double-strand breaks. | Does this compound cause DNA damage in human hepatocytes? nih.gov |
| 4. Metabolic Study | LC-MS/MS analysis of the culture medium. | Detection of pyrrolic metabolites of this compound. | Is this compound metabolized into reactive intermediates by human liver enzymes? researchgate.net |
Induced pluripotent stem cells (iPSCs) are derived by reprogramming adult somatic cells (like skin or blood cells) back into an embryonic-like, pluripotent state. These cells can then be differentiated into any cell type in the body, such as neurons, heart cells, or liver cells (hepatocytes). This technology allows for the creation of patient-specific "disease-in-a-dish" models, offering unprecedented opportunities for personalized medicine and toxicology research.
In this compound research, iPSCs provide a powerful tool to investigate individual differences in susceptibility to PA-induced toxicity. By generating iPSC-derived hepatocytes from multiple donors, scientists can study how genetic variations influence the metabolism of this compound and the subsequent cellular response. This is critical because the activity of metabolic enzymes, like cytochrome P450s, can vary significantly among individuals, leading to different levels of toxic metabolite production. Using iPSC-derived models, researchers could screen for genetic factors that confer either resistance or sensitivity to this compound, paving the way for a more personalized risk assessment of pyrrolizidine alkaloid exposure.
Future Research Directions for Ligularizine
Comprehensive Elucidation of Ligularizine Biosynthetic Pathways
A fundamental gap in the current knowledge of this compound is a detailed understanding of its biosynthesis in plants. While the general pathway for pyrrolizidine (B1209537) alkaloids (PAs) is thought to originate from polyamines like putrescine and the amino acid isoleucine, the specific enzymes and intermediate steps leading to the unique otonecine (B3428663) structure of this compound are unknown. Elucidating this pathway is essential for potential biotechnological production and for understanding its ecological role.
Future research should employ a multi-pronged approach:
Tracer and Labeling Studies: The use of isotopically labeled precursors (e.g., with ¹³C, ¹⁴C, ¹⁵N) fed to this compound-producing plant cultures, such as those from the Ligularia genus, can help trace the incorporation of atoms into the final alkaloid structure. snscourseware.org This classical technique remains powerful for identifying the primary building blocks and key intermediates.
Genomic and Transcriptomic Analysis: High-throughput sequencing of the genome and transcriptome of a high-yielding plant species can identify candidate genes involved in the biosynthetic pathway. dtu.dk Genes encoding for enzymes like homospermidine synthase (HSS), the first committed step in PA biosynthesis, and various cytochrome P450 monooxygenases, dehydrogenases, and transferases can be identified and characterized.
Chemoproteomics and Synthetic Biology: Modern chemoproteomics can be a powerful tool for identifying the enzymes involved in the pathway. nih.gov By using probes that mimic pathway intermediates, researchers can capture and identify the specific enzymes that bind to these substrates, accelerating gene discovery. nih.gov Once candidate genes are identified, their functions can be verified by heterologous expression in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, aiming to reconstruct parts of or the entire pathway outside the native plant. dtu.dknih.gov This synthetic biology approach not only confirms enzyme function but also opens the door for sustainable, cell-based production of this compound and its derivatives. nih.gov
Identification of Novel Molecular Targets and Signaling Pathways Beyond Current Knowledge
The pharmacological profile of this compound is poorly defined. While related PAs are known for their hepatotoxicity, this class of compounds may possess other, therapeutically relevant activities. A systematic search for the molecular targets of this compound is necessary to uncover its full potential and potential liabilities.
Key strategies for target identification include:
Systems Biology Approaches: Techniques like RNA sequencing (RNA-seq) of cells or tissues treated with this compound can reveal changes in gene expression, pointing towards affected signaling pathways. nih.gov This data can be integrated with gene co-expression network analysis to identify hub genes and molecular networks that are modulated by the compound. nih.gov
Chemical Proteomics: This method involves creating a derivative of this compound that can be used as a probe to "fish" for its binding partners in a cell lysate. By immobilizing the this compound probe on a solid support (affinity chromatography) or incorporating a photo-reactive group, interacting proteins can be captured, isolated, and identified using mass spectrometry. This provides direct evidence of molecular targets.
Computational and Drug Repurposing Models: In silico docking simulations can predict the binding of this compound to the known structures of various proteins, such as enzymes or receptors, generating hypotheses for further testing. These computational approaches can screen large databases of biological targets to find potential matches. nih.gov
Uncovering novel targets could reveal unexpected therapeutic applications for this compound, potentially in areas like oncology or immunology, moving beyond the traditional focus on the toxicity of PAs. mdpi.comnih.gov
Development of Advanced and Predictive Preclinical Research Models
To accurately assess the biological effects of this compound, it is imperative to move beyond simple 2D cell cultures and traditional animal models, which often fail to predict human responses accurately. nih.gov The development and application of advanced preclinical models are crucial for obtaining clinically relevant data.
Future studies should prioritize the use of:
3D Human-Derived In Vitro Models:
Organoids: Patient-derived organoids, particularly liver organoids, can be used to study the hepatotoxic potential of this compound in a system that closely mimics human liver physiology and genetic diversity. nih.gov
Spheroids: Three-dimensional tumor spheroids can be used to evaluate the potential anti-cancer activity of this compound, as these models better replicate the tumor microenvironment, including cellular heterogeneity and drug penetration barriers. nih.gov
Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices, such as "liver-on-a-chip," allow for the culture of human cells in a microfluidic environment that simulates the architecture and function of a human organ. nih.gov They can be used to study drug metabolism, efficacy, and toxicity with high fidelity.
Advanced In Vivo Models:
Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific human genes or mutations relevant to a particular disease, providing a more accurate platform for testing therapeutic efficacy. cancer.gov
Patient-Derived Xenografts (PDX): In oncology research, implanting human tumor tissue directly into immunodeficient mice creates PDX models that retain the heterogeneity of the original tumor, offering a powerful tool for predicting patient response to potential anti-cancer agents like this compound. cancer.gov
These advanced models will provide a more nuanced and predictive understanding of how this compound behaves in a complex biological system, bridging the gap between basic research and potential clinical application. naasonscience.comcrownbio.com
Table 1: Proposed Methodologies for Future this compound Research
| Research Direction | Key Objective | Proposed Advanced Methodologies | Expected Outcome |
|---|---|---|---|
| Biosynthetic Pathway Elucidation | Identify genes and enzymes responsible for this compound formation. | Isotope Tracing, Genome/Transcriptome Sequencing, Chemoproteomics, Synthetic Biology. snscourseware.orgnih.gov | A complete map of the biosynthetic pathway, enabling biotechnological production. |
| Novel Target Identification | Discover the specific proteins and pathways this compound interacts with. | Systems Biology (RNA-seq), Chemical Proteomics, In Silico Docking. nih.gov | Identification of new therapeutic targets and mechanisms of action. |
| Advanced Preclinical Models | Obtain clinically relevant data on efficacy and toxicity. | 3D Organoids, Organs-on-a-Chip, Patient-Derived Xenografts (PDX). nih.govnih.govcancer.gov | More accurate prediction of human response to this compound. |
| Derivative Synthesis | Understand structure-activity relationships and develop tool compounds. | Combinatorial Chemistry, Photoaffinity Labeling, Click Chemistry. mdpi.comnih.gov | Probes for target validation and potentially improved therapeutic leads. |
| Chemotaxonomic Studies | Map the distribution of this compound and related alkaloids in nature. | LC-MS/MS, Metabolomic Networking (e.g., plantMASST), Phylogenetic Analysis. nih.govnih.gov | Insights into alkaloid diversity, evolution, and discovery of new compounds. |
Strategic Design and Synthesis of this compound Derivatives for Mechanistic Probes
The chemical structure of this compound, with its complex macrocyclic diester ring and otonecine core, offers numerous possibilities for synthetic modification. The strategic design and synthesis of derivatives are essential for creating molecular probes to investigate its mechanism of action and to explore structure-activity relationships (SAR). mdpi.com
Future synthetic efforts should focus on:
Creating Mechanistic Probes: Derivatives can be synthesized to include specific functionalities that aid in target identification. mdpi.comnih.gov For example, incorporating a photoaffinity label or a clickable alkyne group would allow for the covalent linking of the molecule to its biological target upon UV irradiation or a click chemistry reaction, respectively, facilitating its isolation and identification. nih.gov
Exploring the Pharmacophore: By systematically modifying different parts of the this compound molecule—such as the stereochemistry, the length of the ester side chains, or the functional groups on the otonecine base—researchers can determine which parts of the structure are essential for its biological activity.
Improving Metabolic Stability: The ester bonds in this compound are likely susceptible to hydrolysis by esterases in the body. Synthesizing analogues with more stable linkages, such as amides or ethers, could lead to derivatives with improved pharmacokinetic properties.
Total Synthesis: A successful total synthesis of this compound would not only confirm its structure but also provide a flexible platform for creating a wide array of derivatives and analogues that are not accessible through isolation from natural sources. rsc.org
These synthetic endeavors are not aimed at immediate drug development but rather at creating precise tools to dissect the molecular pharmacology of this compound. mdpi.com
Chemotaxonomic Studies of this compound-Producing Plants to Understand Alkaloid Diversity
Chemotaxonomy, the classification of organisms based on their chemical constituents, is a powerful tool for understanding the diversity and evolution of natural products. plantsjournal.com this compound is primarily found in plants of the genus Ligularia, which belongs to the tribe Senecioneae within the Asteraceae family—a tribe known for producing a wide variety of pyrrolizidine alkaloids. researchgate.netmdpi.com
Future chemotaxonomic research should aim to:
Map Alkaloid Distribution: Systematically analyze a broad range of species within the Ligularia genus and related genera (e.g., Senecio, Farfugium) using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This would create a detailed map of where this compound, its isomers, and other related PAs are found.
Discover Novel Alkaloids: Untargeted metabolomic analysis of these plants may lead to the discovery of new, previously uncharacterized PAs, expanding the known chemical diversity of this family. nih.gov
Understand Evolutionary Pressures: By correlating the chemical profiles of these plants with their phylogenetic relationships and ecological niches, researchers can gain insights into the evolutionary pressures (e.g., herbivory) that have driven the diversification of these alkaloids. mdpi.com
Identify High-Yielding Sources: These studies can pinpoint specific species or varieties that produce high concentrations of this compound or other interesting alkaloids, which would be valuable for future isolation and research efforts. idosi.org
Such studies provide a crucial link between the chemistry of a single molecule and its broader context within the plant kingdom, guiding the search for new natural products and a deeper understanding of chemical ecology. nih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing Ligularizine derivatives with high purity?
The synthesis of this compound derivatives requires strict control of reaction conditions (temperature, solvent polarity, and catalyst ratios) to minimize side products. Chromatographic purification (e.g., HPLC with C18 columns) coupled with NMR and mass spectrometry is critical for confirming purity and structural integrity. For novel derivatives, provide full characterization data (e.g., -NMR, -NMR, HRMS) in the main manuscript, while supplementary files should include raw spectra and reaction optimization trials .
Q. How can researchers validate the proposed mechanism of action of this compound in preclinical models?
Use a multi-target approach:
- In vitro assays : Measure ligand-receptor binding affinity (e.g., SPR or ITC) and downstream signaling (e.g., Western blot for phosphorylation markers).
- In silico modeling : Perform molecular docking to identify potential binding sites.
- Control experiments : Include knockout cell lines or competitive inhibitors to confirm specificity.
Contradictory results should be analyzed for confounding variables (e.g., assay interference or batch-to-batch compound variability) .
Q. What are the standard assays for assessing this compound’s pharmacokinetic properties?
- Absorption : Caco-2 cell monolayer permeability assays.
- Metabolism : Liver microsome stability tests (human vs. rodent).
- Excretion : Radiolabeled tracer studies in urine and feces.
Report data in tables with SEM values and statistical significance (e.g., ANOVA). Avoid overlapping data presentation in figures and text .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Hypothesis refinement : Test whether metabolite activation or protein binding alters bioavailability.
- Dose-response recalibration : Compare free vs. total plasma concentrations using ultrafiltration.
- Tissue-specific analysis : Use LC-MS/MS to measure compound distribution in target organs.
Publish negative results transparently and discuss limitations (e.g., species-specific metabolism) .
Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in this compound studies?
- Non-linear regression : Fit data to Hill or Log-logistic models for EC50/IC50 calculations.
- Benchmarking : Compare toxicity thresholds against known reference compounds (e.g., cisplatin for nephrotoxicity).
- Multivariate analysis : Identify covariates (e.g., age, sex) influencing toxicity.
Include raw data tables in supplementary materials with detailed statistical codes .
Q. How can researchers design robust studies to evaluate this compound’s long-term stability under varying storage conditions?
- Accelerated stability testing : Expose compounds to 40°C/75% RH for 6 months, with periodic HPLC-UV purity checks.
- Degradation product profiling : Use LC-QTOF to identify and quantify byproducts.
- Protocol standardization : Adopt ICH Q1A(R2) guidelines for data reproducibility.
Publish stability-indicating methods and validation parameters (e.g., LOD, LOQ) .
Methodological Challenges & Solutions
Q. How to address low reproducibility in this compound’s reported bioactivity across laboratories?
Q. What strategies mitigate publication bias in this compound research?
- Pre-registration : Submit study designs to repositories like Open Science Framework.
- Negative data reporting : Use journals specializing in null results (e.g., Journal of Negative Results).
- Blinded analysis : Assign compound codes to researchers until data interpretation .
Data Presentation & Ethical Standards
Q. How to integrate high-content screening (HCS) data for this compound into a cohesive narrative?
- Visualization : Use heatmaps for multi-parametric HCS data (e.g., cell viability, ROS levels).
- Supplementary files : Provide raw image files and analysis scripts (e.g., CellProfiler pipelines).
- Ethical disclosure : Declare AI tools used for image analysis in the methods section .
Q. What ethical considerations apply to this compound studies involving animal models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
